Product packaging for Furan, 3,4-bis(trifluoromethyl)-(Cat. No.:CAS No. 878-82-0)

Furan, 3,4-bis(trifluoromethyl)-

Cat. No.: B14760740
CAS No.: 878-82-0
M. Wt: 204.07 g/mol
InChI Key: RCUQGICDZMNIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Trifluoromethylated Organic Compounds in Modern Synthetic Chemistry

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physical, chemical, and biological properties. acs.org This functional group is one of the most utilized fluorine-containing moieties due to its strong electron-withdrawing nature and high lipophilicity. acs.org These characteristics often lead to enhanced metabolic stability and bioavailability in drug candidates. nih.govrsc.org

The importance of trifluoromethylated compounds is underscored by their presence in a variety of widely used pharmaceuticals and agrochemicals. wikipedia.org Notable examples include the antidepressant fluoxetine, the anti-inflammatory drug celecoxib, and the insecticide fipronil. wikipedia.orgwikipedia.org The quest for novel and efficient methods to introduce trifluoromethyl groups into organic structures remains an active and vital area of academic and industrial research. wikipedia.org

The trifluoromethyl group's influence stems from its significant electronegativity, which is often described as intermediate between that of fluorine and chlorine. wikipedia.org This property renders trifluoromethyl-substituted compounds, such as trifluoroacetic acid, as strong acids. wikipedia.org In medicinal chemistry, the -CF3 group is frequently employed as a bioisostere for a methyl or chloro group to fine-tune the steric and electronic profile of a lead compound or to shield a reactive methyl group from metabolic breakdown. wikipedia.org

Overview of Furan (B31954) Heterocycles as Versatile Building Blocks and Core Structures

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in organic synthesis. numberanalytics.comnumberanalytics.com Its derivatives are prevalent in nature and exhibit a wide spectrum of biological activities. numberanalytics.com The aromatic character of furan, arising from the delocalization of six π-electrons, contributes to its stability, though it is more reactive than benzene (B151609). numberanalytics.comyoutube.com

The versatility of the furan ring allows for its use as an intact scaffold in target molecules or as a synthon for creating non-aromatic structural components. nih.gov Furan derivatives are key intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials like polymers. numberanalytics.comnumberanalytics.comnih.gov One of the most important reactions for synthesizing substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org

Furan's diene character makes it a suitable participant in cycloaddition reactions, such as the Diels-Alder reaction, enabling the construction of intricate ring systems. numberanalytics.com The functionalization of the furan ring, followed by ring-opening and subsequent cyclization, provides pathways to a diverse array of complex molecules. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2F6O B14760740 Furan, 3,4-bis(trifluoromethyl)- CAS No. 878-82-0

Properties

IUPAC Name

3,4-bis(trifluoromethyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6O/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUQGICDZMNIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448052
Record name Furan, 3,4-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-82-0
Record name Furan, 3,4-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furan, 3,4 Bis Trifluoromethyl and Its Analogues

Cycloaddition Approaches

Cycloaddition reactions, particularly those of the Diels-Alder type, provide a powerful means of forming the heterocyclic ring system in a controlled manner.

Diels-Alder Reactions Involving Hexafluorobut-2-yne with Furan (B31954) Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com In the context of synthesizing trifluoromethylated compounds, hexafluorobut-2-yne serves as a potent dienophile due to the electron-withdrawing nature of its two trifluoromethyl groups. When reacted with furan or its derivatives (the diene), it forms a 7-oxabicyclo[2.2.1]heptene derivative, which is a key intermediate.

Utilization of 1,1,1,2,4,4,4-Heptafluorobut-2-ene as a Dienophile Precursor

Scientific literature does not currently provide detailed research findings on the specific utilization of 1,1,1,2,4,4,4-heptafluorobut-2-ene as a dienophile precursor for the direct synthesis of Furan, 3,4-bis(trifluoromethyl)-.

Metal-Mediated Cycloadditions: Iron(0) Carbene Complex Reactions

A notable method for the direct synthesis of 3,4-bis(trifluoromethyl)furans involves the reaction of iron(0) carbene complexes with hexafluorobut-2-yne. This metal-mediated approach has been shown to produce the target furan structure selectively. The reaction's success is influenced by the electronic properties of the carbene ligand; electron-rich carbenes tend to provide higher yields of the furan product. This is thought to be due to the increased stability of the resulting product against oxidation or hydrolysis.

The proposed mechanism involves the intermediacy of a vinylketene complex. A critical vinylketene intermediate determines the reaction pathway. While some metal-directed pathways can lead to benzene (B151609) ring formation (benzannulation), in this iron-mediated system, a nucleophilic addition of the carbonyl group is favored. This leads to an anion that is effectively stabilized by the strong electron-withdrawing effect of the two trifluoromethyl groups, guiding the reaction toward the formation of the furan ring. No benzannulation products are observed in this process.

Yields of 3,4-bis(trifluoromethyl)furans from Iron(0) Carbene Complexes
Carbene Complex SubstituentsProduct Furan SubstituentsYield (%)
R = Phenyl, R' = OEtR = Phenyl, R' = OEt40
R = Methyl, R' = OEtR = Methyl, R' = OEt45
R = Phenyl, R' = PyrrolidinylR = Phenyl, R' = Pyrrolidinyl50

Cyclization Reactions of Trifluoromethylated Precursors

The formation of the furan ring can also be accomplished by building and then cyclizing a linear precursor that already contains the necessary trifluoromethyl groups.

Formation from Trifluoromethylated 1,4-Diketones

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing furan derivatives. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. alfa-chemistry.com This method is directly applicable to the synthesis of Furan, 3,4-bis(trifluoromethyl)- starting from the corresponding trifluoromethylated precursor, 1,1,1,6,6,6-hexafluorohexane-2,5-dione.

The mechanism proceeds via the protonation of one carbonyl group by an acid catalyst. The other carbonyl group then forms an enol, which acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal. Subsequent dehydration of this intermediate leads to the formation of the aromatic furan ring. wikipedia.orgorganic-chemistry.org A variety of dehydrating agents and acid catalysts, including strong acids like sulfuric acid and p-toluenesulfonic acid, or Lewis acids, can be employed to facilitate this transformation. alfa-chemistry.com While traditionally requiring harsh conditions, modern variations using microwave assistance can lead to milder and more efficient cyclizations. researchgate.net

γ-Ray Irradiation-Induced Cyclizations

There is currently no available scientific literature describing the synthesis of Furan, 3,4-bis(trifluoromethyl)- through γ-ray irradiation-induced cyclization of trifluoromethylated precursors.

Functionalization of Pre-formed Furan Rings

Once the core 3,4-bis(trifluoromethyl)furan structure is obtained, typically through a Diels-Alder reaction between furan and hexafluorobut-2-yne followed by a retro-Diels-Alder sequence, it can be further functionalized to introduce a variety of substituents. researchgate.net

Direct C-H trifluoromethylation of aromatic and heteroaromatic rings is a sought-after transformation. nih.gov Reagents such as trifluoroiodomethane (CF3I) are known to act as sources of the trifluoromethyl radical, which can then be added to organic molecules. wikipedia.org While direct, regioselective bis-trifluoromethylation of a bare furan ring using trifluoromethyliodide presents significant challenges, this reagent is a key player in radical trifluoromethylation reactions, often used in metal-catalyzed processes. wikipedia.org For instance, the reaction of CF3I with enones, catalyzed by diethyl zinc and Wilkinson's catalyst, demonstrates its utility in introducing the CF3 group into organic frameworks. wikipedia.org

The more established route to the parent Furan, 3,4-bis(trifluoromethyl)- involves constructing the ring with the CF3 groups already in place. This is commonly achieved through a cycloaddition/retro-cycloaddition sequence involving hexafluorobut-2-yne. researchgate.net

A highly effective method for introducing functionality at the C2 position of the 3,4-bis(trifluoromethyl)furan ring is through lithiation followed by quenching with an electrophile. researchgate.net The electron-withdrawing nature of the two trifluoromethyl groups enhances the acidity of the α-protons, facilitating regioselective deprotonation at the C2 position to form 2-lithio-3,4-bis(trifluoromethyl)furan. This lithiated intermediate is a potent nucleophile that readily reacts with a range of electrophiles to yield 2-substituted derivatives in good yields. researchgate.net

This strategy allows for the precise introduction of various functional groups. For example, reaction with carbon dioxide leads to the formation of the corresponding carboxylic acid. Aldehydes react to produce secondary alcohols, and Michael acceptors can also be employed as electrophiles. researchgate.net

Table 1: Synthesis of 2-Substituted-3,4-bis(trifluoromethyl)furans via Lithiation researchgate.net
ElectrophileResulting R Group at C2-PositionProduct Class
Carbon Dioxide (CO₂)-COOHCarboxylic Acid
Benzaldehyde (PhCHO)-CH(OH)PhSecondary Alcohol
Acetaldehyde (CH₃CHO)-CH(OH)CH₃Secondary Alcohol
Acrolein (CH₂=CHCHO)-CH(OH)CH=CH₂Allylic Alcohol
Methyl Acrylate-COCH=CH₂ (followed by Michael addition)Ketone / Michael Adduct
Dichloromaleic Anhydride5,5-bis[3,4-bis(trifluoromethyl)-2-furyl]-3,4-dichloro-2-furanoneSubstituted Furanone

One-Pot and Multicomponent Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of one-pot and multicomponent reactions for the construction of complex molecules like polysubstituted furans. nih.govmdpi.com

One-pot multicomponent reactions offer a powerful strategy for the rapid assembly of highly functionalized furan rings from simple, readily available starting materials. organic-chemistry.org A notable example is the lipase-catalyzed, one-pot, three-component synthesis of tetrasubstituted furans. mdpi.com In this approach, substrates such as benzoylacetonitriles, aldehydes, and benzoyl chlorides are combined in the presence of tributylphosphine and an immobilized lipase (Novozym 435) to generate cyano-containing tetrasubstituted furans in good to excellent yields (80-94%). mdpi.com This methodology highlights the potential of biocatalysis in constructing complex heterocyclic frameworks under mild and environmentally friendly conditions. mdpi.com While not explicitly demonstrated for trifluoromethylated analogues, the broad substrate tolerance of such methods suggests their potential applicability for creating diverse furan derivatives.

Another versatile one-pot approach involves the reaction of Michael acceptors, tributylphosphine, and acyl chlorides at room temperature, which proceeds through an intramolecular Wittig-type reaction to generate highly functional furans. organic-chemistry.org

The development of metal-free catalytic systems for furan synthesis is highly desirable to avoid issues related to catalyst cost, toxicity, and removal of metal residues from the final products. nih.govorganic-chemistry.org Several effective metal-free strategies have been reported for the construction of polysubstituted furans.

One such method involves a base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.orgresearchgate.net This approach is operationally simple and utilizes easily available starting materials to produce 2,3-disubstituted and 2,3,5-trisubstituted furans in moderate to high yields under transition-metal-free conditions. organic-chemistry.org A novel and efficient synthesis of tetrasubstituted furans employs a base-catalyzed reaction between α-hydroxy ketones and cyano compounds. This method is notable for its mild conditions, high yields, and the introduction of valuable amino and cyano functional groups without the need for expensive metal catalysts. mdpi.comresearchgate.net

Another innovative metal-free strategy is the BF3·Et2O mediated one-flask formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones. nih.gov This protocol integrates cyclopropanation, a Cloke–Wilson rearrangement, and elimination of HCl in a single pot, offering a broad substrate scope under mild conditions. nih.gov Furthermore, an atom-economical synthesis of multisubstituted furans has been developed via the BF3·OEt2-assisted intramolecular opening of an aziridine ring by an internal carbonyl oxygen, followed by aromatization. acs.org

Table 2: Overview of Metal-Free Catalytic Strategies for Polysubstituted Furan Synthesis
StrategyKey Reagents/CatalystStarting MaterialsProduct TypeReference
Base-Promoted Domino ReactionCs₂CO₃ (base)β-Keto compounds, Vinyl dichlorides2,3-Disubstituted & 2,3,5-Trisubstituted Furans organic-chemistry.orgresearchgate.net
Base-Catalyzed ReactionOrganic base (e.g., triethylamine)α-Hydroxy ketones, Cyano compoundsTetrasubstituted Furans mdpi.comresearchgate.net
Formal [4+1] ReactionBF₃·Et₂O (Lewis acid)3-Chloro-3-phenyldiazirines, α,β-Alkenyl ketonesDi-, Tri-, & Tetrasubstituted Furans nih.gov
Aziridine Ring OpeningBF₃·OEt₂ (Lewis acid)2-(Aziridin-2-ylmethylene)malonatesHighly Substituted Furans acs.org

Reactivity and Transformational Chemistry of Furan, 3,4 Bis Trifluoromethyl

Diels-Alder and Retro-Diels-Alder Reaction Pathways

Furan (B31954) and its derivatives are well-known participants in Diels-Alder reactions, where they can function as the diene component. numberanalytics.comacs.org The [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings and complex molecular architectures. numberanalytics.comyoutube.com The reactivity of the furan ring in these reactions is, however, sensitive to the nature of its substituents.

Thermal Cycloreversions and Rearrangements

Diels-Alder adducts derived from furan are often subject to thermal cycloreversion, a retro-Diels-Alder reaction, which can lead to the regeneration of the starting furan and dienophile. This equilibrium is a key characteristic of furan-based Diels-Alder chemistry. ucalgary.ca The stability of the adducts and the position of the equilibrium are influenced by both steric and electronic factors. In the case of Furan, 3,4-bis(trifluoromethyl)-, the electron-withdrawing nature of the trifluoromethyl groups can influence the stability of the resulting cycloadducts and their propensity to undergo retro-Diels-Alder reactions.

Heating Diels-Alder adducts can also lead to rearrangements. For instance, reactions under thermodynamic control, often achieved at higher temperatures, can favor the formation of the more stable exo product over the kinetically favored endo product. ucalgary.ca

Stereochemical Aspects in Cycloaddition Products

The Diels-Alder reaction is a stereospecific process, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comlibretexts.org For example, a cis-dienophile will yield a product with cis-substituents on the newly formed six-membered ring, while a trans-dienophile will result in a trans-substituted product. masterorganicchemistry.comlibretexts.org

When a cyclic diene, such as a furan derivative, reacts with a dienophile, the formation of bicyclic products with two possible stereochemical orientations, endo and exo, can occur. ucalgary.calibretexts.org The endo product is often the kinetically favored product, formed faster at lower temperatures. ucalgary.ca However, the exo product is typically the thermodynamically more stable isomer. ucalgary.ca In some cases, conformational constraints in intramolecular Diels-Alder reactions can favor the formation of the exo product. youtube.com

Electrophilic and Nucleophilic Reactivity of the Furan Core

The furan ring is an electron-rich aromatic system, making it generally more reactive towards electrophiles than benzene (B151609). numberanalytics.comchemicalbook.com Electrophilic substitution reactions on furan typically occur preferentially at the 2- and 5-positions. numberanalytics.comchemicalbook.com However, the presence of two powerful electron-withdrawing trifluoromethyl groups at the 3- and 4-positions of Furan, 3,4-bis(trifluoromethyl)- significantly deactivates the ring towards electrophilic attack. The inductive effect of the CF3 groups reduces the electron density of the furan ring, making it less nucleophilic.

Conversely, this electronic modification enhances the susceptibility of the furan ring to nucleophilic attack. While simple furans are generally unreactive towards nucleophiles, the electron-deficient nature of Furan, 3,4-bis(trifluoromethyl)- would facilitate reactions with nucleophilic reagents. The trifluoromethyl group is known for its ability to stabilize anionic intermediates, which would be a key factor in such transformations. beilstein-journals.org

Ring Transformations and Skeletal Rearrangements

The unique electronic properties of Furan, 3,4-bis(trifluoromethyl)- also predispose it to undergo various ring transformation and skeletal rearrangement reactions, leading to the formation of different carbocyclic and heterocyclic systems.

Conversion to Bis(trifluoromethyl)benzene and Phenol (B47542) Derivatives

A significant transformation of furan derivatives involves their conversion into benzene and phenol derivatives. This can be achieved through various synthetic routes. For instance, Diels-Alder reaction of a furan with a suitable dienophile, followed by subsequent chemical modifications of the resulting cycloadduct, can lead to the formation of an aromatic ring. The specific reaction pathways for converting Furan, 3,4-bis(trifluoromethyl)- to 1,2-bis(trifluoromethyl)benzene (B1265662) or corresponding phenol derivatives would likely involve a cycloaddition-elimination strategy.

The synthesis of bis(trifluoromethyl)benzenes can also be achieved through other methods, such as the fluorination of the corresponding bis(trichloromethyl)benzene. google.com

Formation of Isocoumarins via Thermal Reactions with Propynoates

A notable ring transformation involves the reaction of furans with alkynoates to generate isocoumarin (B1212949) derivatives. The reaction of 2-ethynylbenzoates with a highly polar olefin can lead to the formation of 3,4-disubstituted isocoumarins. nih.gov This process is proposed to proceed through a nucleophilic attack of the alkyne on the olefin, followed by annulation to form the isocoumarin ring system. nih.gov While the specific reaction of Furan, 3,4-bis(trifluoromethyl)- with propynoates to form isocoumarins with two trifluoromethyl groups is a specialized transformation, the general principle of furan-to-isocoumarin conversion highlights a potential reactive pathway for this highly functionalized furan.

Derivative Formation through Peripheral Modification

The derivatization of Furan, 3,4-bis(trifluoromethyl)- through modifications on the furan ring is challenging due to the electronic effects of the trifluoromethyl substituents.

Bromination and Dehydrobromination Reactions

Direct bromination of Furan, 3,4-bis(trifluoromethyl)- is expected to be a difficult transformation. The furan nucleus is generally reactive towards electrophiles; however, the strong electron-withdrawing nature of the two CF₃ groups at the 3 and 4-positions significantly reduces the electron density of the furan ring, making it less susceptible to electrophilic attack. researchgate.net Standard bromination conditions that are effective for furan itself or furans with electron-donating groups are likely to be ineffective for this compound. pearson.com

For comparison, the bromination of unsubstituted furan readily occurs, typically at the 2-position, and can lead to di- or even tetra-brominated products under more forcing conditions. pearson.com In furans bearing electron-withdrawing groups, electrophilic substitution, including bromination, is generally slower and often requires harsher reaction conditions. The substitution, when it does occur, is directed to the available positions, which in the case of Furan, 3,4-bis(trifluoromethyl)- would be the 2- and 5-positions.

Expected Reaction Pathway:

If bromination were to be achieved, it would likely require highly reactive brominating agents and potentially high temperatures. The anticipated product would be 2-bromo-3,4-bis(trifluoromethyl)furan, and under more vigorous conditions, 2,5-dibromo-3,4-bis(trifluoromethyl)furan.

Subsequent dehydrobromination of a brominated derivative of Furan, 3,4-bis(trifluoromethyl)- is a reaction that would typically involve the elimination of hydrogen bromide (HBr) to form a double bond. However, given that the initial bromination would occur at the 2- or 5-position, a standard dehydrobromination to create an exocyclic double bond is not a typical reaction pathway for this class of compounds. More likely, the bromo-derivative would be used in cross-coupling reactions to introduce new substituents.

Research Findings on Analogous Compounds:

Oxidation Pathways for Furan Derivatives

The oxidation of the furan ring can lead to a variety of products, depending on the oxidant and the substituents on the furan core. For Furan, 3,4-bis(trifluoromethyl)-, the strong electron-withdrawing nature of the trifluoromethyl groups is expected to make the furan ring more resistant to oxidation compared to unsubstituted furan or furans with electron-donating groups.

The oxidation of furans can proceed via several pathways, including electrophilic attack by an oxidizing agent or through radical-mediated processes. The atmospheric oxidation of furans, for instance, is initiated by radicals such as hydroxyl radicals and can lead to ring-opened products like unsaturated 1,4-dicarbonyl compounds or ring-retaining products such as hydroxyfuranones. youtube.comnih.gov

For perfluoroalkyl and polyfluoroalkyl substances (PFAS), which include compounds with trifluoromethyl groups, oxidation can be challenging due to the strength of the carbon-fluorine bond. nih.govresearchgate.netescholarship.org Electrochemical oxidation or treatment with strong oxidizing radicals like sulfate (B86663) radicals are often required to degrade these compounds. nih.govresearchgate.net

Expected Oxidation Products:

Given the high stability conferred by the trifluoromethyl groups, the oxidation of Furan, 3,4-bis(trifluoromethyl)- would likely require potent oxidizing agents. Potential products could arise from either ring-opening or ring modification. Ring-opening would lead to the formation of highly fluorinated dicarbonyl compounds. Alternatively, oxidation might lead to the formation of a furanone derivative.

Interactive Data Table: General Oxidation Products of Substituted Furans

Oxidizing AgentFuran SubstrateMajor Product(s)
m-CPBAFuran2(5H)-Furanone
Ozone2,5-DimethylfuranMaleic anhydride
Singlet OxygenTetraphenylfuranDibenzoylstilbene
Hydroxyl RadicalFuranUnsaturated 1,4-dicarbonyls, 5-hydroxy-2-furanone

This table represents general oxidation reactions of various furan derivatives and is for illustrative purposes. Specific outcomes for Furan, 3,4-bis(trifluoromethyl)- may differ significantly.

Research Findings:

Direct experimental studies on the oxidation of Furan, 3,4-bis(trifluoromethyl)- were not found in the reviewed literature. The provided information is based on the general principles of furan chemistry and the known behavior of perfluoroalkyl substances. nih.govresearchgate.netescholarship.org

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Furan (B31954) Formation Reactions

While specific kinetic studies detailing the rate constants and activation parameters for the formation of 3,4-bis(trifluoromethyl)furan are not extensively documented in the public domain, kinetic data from related furan syntheses provide valuable insights. For instance, the study of the one-pot formation of 3,4,5-substituted furan-2(5H)-ones from benzaldehyde, diethyl acetylenedicarboxylate, and para-substituted anilines revealed that the reactions follow second-order kinetics. rsc.org The reaction was found to be first order with respect to both the substituted aniline (B41778) and diethyl acetylenedicarboxylate, and zero order in relation to benzaldehyde. rsc.org Such studies indicate that the rate-determining step likely involves the initial interaction between the nucleophile and one of the electrophilic components.

The following table summarizes the kinetic parameters determined for a related furan-forming reaction, which can serve as a model for understanding the kinetics of 3,4-bis(trifluoromethyl)furan synthesis.

Reaction ComponentPartial Order
Substituted Aniline1
Diethyl Acetylenedicarboxylate1
Benzaldehyde0
Table 1: Partial orders of reaction components in the formation of 3,4,5-substituted furan-2(5H)-ones. rsc.org

Proposed Reaction Mechanisms for Cycloaddition and Cyclization Pathways

The formation of the furan ring in 3,4-bis(trifluoromethyl)furan is generally believed to proceed through either cycloaddition or cyclization pathways.

Cycloaddition Reactions: [4+1] cycloaddition reactions have been proposed for the synthesis of furan derivatives. For instance, the reaction of an electron-deficient heterodiene with an isocyanide can lead to an iminolactone intermediate, which then rearranges to the final furan product. researchgate.net In the context of 3,4-bis(trifluoromethyl)furan, a plausible cycloaddition approach could involve the reaction of a 1,3-dipole with a trifluoromethyl-substituted alkyne. Rhodium-catalyzed [3+2] cycloadditions of N-enoxyimides with propargyl alcohols have been shown to produce 2,3,5-trisubstituted furans, where the N-enoxyimide acts as a two-carbon and one-oxygen synthon. organic-chemistry.org

Cyclization Reactions: Intramolecular cyclization is a common and powerful strategy for furan synthesis. A key approach involves the cyclization of a precursor containing the necessary carbon and oxygen atoms in a linear arrangement. For the synthesis of 4-trifluoromethylfuran derivatives, a sequential deprotection-annulation reaction has been reported. lookchem.com This process involves the removal of a protecting group to reveal a reactive intermediate that subsequently undergoes intramolecular cyclization to form the furan ring. lookchem.com A proposed mechanism involves the formation of a dihydrofuran intermediate which then aromatizes to the final furan product. lookchem.com

Electrophilic cyclization is another viable pathway. The use of an electrophile to induce the cyclization of an appropriately substituted alkyne is a known method for constructing the furan nucleus. rsc.orgacs.org For example, the Larock-style electrophilic cyclization of an alkyne with a proximal nucleophile is a key step in the synthesis of benzo[b]furan cores. acs.org

Identification of Key Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification of key intermediates and the characterization of transition states. In the synthesis of substituted furans, several types of intermediates have been proposed.

In cyclization reactions leading to furans, γ-alkynyl ketones are often key intermediates. These can be formed and then cyclized in a subsequent step to yield the furan ring. organic-chemistry.org Similarly, in the Feist-Benary synthesis, a 1,4-dicarbonyl compound is a crucial intermediate that undergoes cyclization and dehydration to form the furan. youtube.com

For the synthesis of 4-trifluoromethylfuran derivatives, a dihydrofuran species has been proposed as an intermediate that forms via an intramolecular 5-endo-dig cyclization. lookchem.com This intermediate then undergoes aromatization to yield the final furan product. lookchem.com

In cycloaddition pathways, the initial adduct, such as an iminolactone in a [4+1] cycloaddition, represents a key intermediate. researchgate.net The stability and subsequent rearrangement of this intermediate dictate the final product distribution.

The following table lists some of the proposed intermediates in furan synthesis pathways.

Reaction PathwayProposed Intermediate(s)
Cyclizationγ-Alkynyl ketone, 1,4-Dicarbonyl compound, Dihydrofuran
[4+1] CycloadditionIminolactone
Radical CyclizationRadical adducts
Table 2: Proposed intermediates in various furan synthesis pathways. researchgate.netorganic-chemistry.orglookchem.comyoutube.com

Influence of Substituents on Reaction Rates and Selectivity

The nature and position of substituents on the starting materials have a profound impact on the rates and selectivity of furan formation reactions. The two trifluoromethyl groups in 3,4-bis(trifluoromethyl)furan are expected to exert a strong electronic influence.

The trifluoromethyl group is a powerful electron-withdrawing substituent, which can significantly alter the reactivity of adjacent functional groups. beilstein-journals.orgnih.gov This electron-withdrawing nature can enhance the electrophilicity of nearby carbon atoms, making them more susceptible to nucleophilic attack. Conversely, it can decrease the nucleophilicity of an adjacent carbanion.

In a study on the one-pot formation of 3,4,5-substituted furan-2(5H)-ones, it was observed that para-electron-donating substituents on the aniline ring increased the reaction rate. rsc.org This suggests that a more nucleophilic aniline reacts faster with the electrophilic component. Applying this logic to the synthesis of 3,4-bis(trifluoromethyl)furan, the presence of two strongly electron-withdrawing CF3 groups on the furan precursor would likely influence the nucleophilicity and electrophilicity of the reacting centers, thereby affecting the reaction rate and pathway.

Furthermore, steric effects of substituents can also play a crucial role. While the trifluoromethyl group is not exceptionally large, the presence of two such groups in adjacent positions (3 and 4) on the furan ring could introduce steric hindrance that influences the approach of reagents and the stability of transition states, thereby affecting the regioselectivity of the reaction. In the synthesis of benzo[b]furan photochromes, both the steric and electronic influence of substituents on the alkyne coupling partners were considered in the synthetic design. acs.org

The table below summarizes the expected effects of the trifluoromethyl substituents on the synthesis of 3,4-bis(trifluoromethyl)furan.

Substituent EffectInfluence on Reaction
Electronic (Inductive) - Increases electrophilicity of the furan precursor backbone. - Decreases nucleophilicity of adjacent carbanionic centers.
Steric - May influence the regioselectivity of cycloaddition or cyclization reactions. - Can affect the stability of intermediates and transition states.
Table 3: Expected influence of trifluoromethyl substituents on the synthesis of 3,4-bis(trifluoromethyl)furan.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the characterization of "Furan, 3,4-bis(trifluoromethyl)-". The symmetry of the molecule simplifies the spectra, yet the strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the chemical shifts of the furan (B31954) ring's protons and carbons.

Due to the substitution pattern at the 3 and 4 positions of the furan ring, "Furan, 3,4-bis(trifluoromethyl)-" possesses a plane of symmetry. This renders the two protons at the 2 and 5 positions chemically equivalent. Consequently, a single resonance is expected in the ¹H NMR spectrum. The potent electron-withdrawing effect of the adjacent trifluoromethyl groups leads to a significant deshielding of these protons. Compared to unsubstituted furan, where the α-protons resonate at approximately 7.4 ppm sigmaaldrich.com, the protons in the title compound are anticipated to appear at a considerably lower field.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 8.0Singlet2HH-2, H-5

This predicted downfield shift is consistent with observations in other furan systems bearing electron-withdrawing substituents.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For "Furan, 3,4-bis(trifluoromethyl)-", three distinct carbon signals are expected due to molecular symmetry: one for the equivalent C-2 and C-5 carbons, one for the equivalent C-3 and C-4 carbons directly bonded to the trifluoromethyl groups, and one for the equivalent carbons of the two trifluoromethyl groups.

The C-3 and C-4 carbons are expected to show a quartet multiplicity due to the one-bond coupling with the three fluorine atoms (¹JCF). Similarly, the carbons of the trifluoromethyl groups will also appear as quartets. The electron-withdrawing trifluoromethyl groups will cause a downfield shift for all ring carbons compared to unsubstituted furan. The carbons directly attached to the CF₃ groups (C-3 and C-4) will be significantly influenced.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (JCF) HzAssignment
~ 140 - 145Singlet-C-2, C-5
~ 125 - 130Quartet~ 35 - 40C-3, C-4
~ 120 - 125Quartet~ 270 - 280-CF₃

These predictions are based on the known effects of trifluoromethyl groups on the ¹³C chemical shifts of aromatic and heterocyclic rings. rsc.org

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. spectrabase.com For "Furan, 3,4-bis(trifluoromethyl)-", the two trifluoromethyl groups are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of trifluoromethyl groups attached to aromatic systems typically falls within a well-defined range. orgsyn.org The absence of any adjacent protons or other fluorine atoms would result in a singlet, assuming no significant long-range coupling.

Predicted ¹⁹F NMR Data:

Chemical Shift (δ) ppmMultiplicityAssignment
~ -60 to -65Singlet-CF₃

The precise chemical shift can be influenced by the solvent and the electronic nature of the furan ring.

Two-dimensional NMR techniques would further confirm the structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. In "Furan, 3,4-bis(trifluoromethyl)-", the protons at positions 2 and 5 are isolated from each other by more than three bonds. Therefore, no cross-peaks would be expected in the COSY spectrum, confirming the absence of vicinal or geminal proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. For the title compound, a cross-peak would be observed connecting the proton signal (at ~7.8-8.0 ppm) to the carbon signal of C-2 and C-5 (at ~140-145 ppm). This would unambiguously assign these respective resonances.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups and characteristic vibrational modes within a molecule. The IR spectrum of "Furan, 3,4-bis(trifluoromethyl)-" would be dominated by strong absorption bands associated with the C-F bonds of the trifluoromethyl groups. These symmetric and asymmetric stretching vibrations typically occur in the 1000-1350 cm⁻¹ region and are often the most intense peaks in the spectrum. acs.orgcam.ac.uk

Other expected vibrations include C-H stretching of the furan ring protons (typically above 3000 cm⁻¹), C=C stretching of the furan ring (around 1500-1600 cm⁻¹), and various C-O and ring breathing modes at lower wavenumbers.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3150MediumC-H stretch (furan ring)
~ 1500 - 1600MediumC=C stretch (furan ring)
~ 1100 - 1350StrongC-F stretch (trifluoromethyl)
~ 1000 - 1100MediumFuran ring breathing modes

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Patterns (EI, FAB, ESI-HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

For "Furan, 3,4-bis(trifluoromethyl)-" (C₆H₂F₆O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its exact mass.

Under electron ionization (EI), the molecular ion is expected to be relatively stable due to the aromatic nature of the furan ring. However, fragmentation is also anticipated. A prominent fragmentation pathway would likely involve the loss of a trifluoromethyl radical (•CF₃), resulting in a significant fragment ion. Subsequent fragmentation could involve the loss of the second trifluoromethyl group or cleavage of the furan ring.

Predicted Mass Spectrometry Data:

m/zRelative IntensityAssignment
204.00Moderate[M]⁺
135.00High[M - CF₃]⁺
66.00Moderate[M - 2CF₃]⁺

The exact fragmentation pattern and relative intensities would depend on the ionization method and energy.

X-ray Crystallography of Furan, 3,4-bis(trifluoromethyl)-: Awaiting Experimental Determination

The solid-state molecular architecture of Furan, 3,4-bis(trifluoromethyl)-, a fluorinated heterocyclic compound of interest in materials science and medicinal chemistry, remains undetermined as of the latest available data. Despite the critical role of X-ray crystallography in elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, no published crystallographic data for this specific compound could be identified.

X-ray crystallography is an indispensable analytical technique for the definitive determination of molecular structure. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the calculation of atomic positions with high precision. Key parameters obtained from X-ray crystallographic analysis include the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise bond lengths, bond angles, and torsion angles within the molecule.

For a molecule like Furan, 3,4-bis(trifluoromethyl)-, X-ray crystallography would be expected to reveal crucial structural details. This includes the planarity of the furan ring, the orientation of the two trifluoromethyl (-CF₃) groups relative to the ring, and the intramolecular distances and angles between the fluorine, carbon, and oxygen atoms. Furthermore, analysis of the crystal packing would shed light on the nature and geometry of intermolecular interactions, such as dipole-dipole forces or weaker van der Waals contacts, which govern the macroscopic properties of the material.

While crystallographic data exists for a variety of other substituted furan derivatives, this information cannot be reliably extrapolated to predict the precise solid-state structure of Furan, 3,4-bis(trifluoromethyl)-. The steric and electronic effects of the two bulky and highly electronegative trifluoromethyl groups at the 3 and 4 positions are expected to significantly influence both the molecular conformation and the crystal packing in a manner unique to this specific isomer.

The synthesis of Furan, 3,4-bis(trifluoromethyl)- has been reported in the chemical literature; however, these studies have primarily focused on synthetic methodologies and spectroscopic characterization in solution (e.g., NMR, IR, and mass spectrometry). The growth of single crystals of sufficient quality for X-ray diffraction analysis presents a separate challenge that has yet to be overcome or, if achieved, has not been made publicly available.

Without experimental crystallographic data, any detailed discussion of the solid-state molecular architecture of Furan, 3,4-bis(trifluoromethyl)- would be purely speculative. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to provide the definitive structural insights that are crucial for a comprehensive understanding of its chemical and physical properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. nih.gov For Furan (B31954), 3,4-bis(trifluoromethyl)-, DFT is instrumental in elucidating its electronic structure and predicting its reactivity. DFT methods, such as the widely used B3LYP functional, offer a balance of computational cost and accuracy for studying organic molecules. nih.govconicet.gov.ar

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For Furan, 3,4-bis(trifluoromethyl)-, the geometry is dictated by the planar, aromatic furan ring and the two adjacent trifluoromethyl (-CF₃) substituents.

Computational studies on related furan derivatives confirm the planarity of the furan ring. conicet.gov.arresearchgate.net The C-C and C-O bond lengths within the ring are characteristic of an aromatic system, exhibiting values between those of typical single and double bonds. The introduction of the two -CF₃ groups at the 3 and 4 positions is expected to induce some minor distortions in the ring geometry due to steric hindrance and electronic effects. The C-C bonds bearing the substituents may be slightly elongated.

The conformational flexibility of the molecule is primarily associated with the rotation of the two trifluoromethyl groups around their respective C-C bonds. DFT calculations would typically explore the potential energy surface related to the rotation of these groups to identify the lowest energy conformer. It is anticipated that the staggered conformations of the fluorine atoms relative to the furan ring would be energetically favored to minimize steric repulsion.

ParameterPredicted Value/CharacteristicRationale
Furan RingPlanarMaintained aromaticity of the furan core. researchgate.net
C-CF₃ Bond Angle~120°Consistent with sp² hybridization of ring carbons.
-CF₃ Group GeometryTetrahedralStandard geometry for trifluoromethyl groups.
Conformational PreferenceStaggeredMinimization of steric interactions between fluorine atoms and the furan ring.

DFT calculations are invaluable for mapping out the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. pku.edu.cn The reactivity of Furan, 3,4-bis(trifluoromethyl)- is profoundly influenced by the two strong electron-withdrawing -CF₃ groups. These groups decrease the electron density of the furan ring, making it less susceptible to electrophilic attack compared to unsubstituted furan.

Conversely, the electron-poor nature of the ring enhances its reactivity as a dienophile in Diels-Alder reactions. Studies on related silylated furans have demonstrated their participation in cycloaddition reactions. rsc.org For Furan, 3,4-bis(trifluoromethyl)-, a potential reaction is the Diels-Alder cycloaddition with an electron-rich diene. DFT could be used to model the energy profile of this reaction, determining whether the mechanism is concerted or stepwise and predicting the stereochemical outcome.

Another area of reactivity is nucleophilic aromatic substitution, which is generally difficult for furan itself but could be feasible for this highly electron-deficient derivative. DFT can predict the Gibbs free energy profiles for such reaction pathways, identifying the most likely sites for nucleophilic attack and the associated energy barriers. pku.edu.cn

The trifluoromethyl groups and the furan ring's oxygen atom are key sites for intermolecular interactions. DFT studies, often complemented by Hirshfeld surface analysis, can quantify the nature and strength of these non-covalent interactions which govern the molecule's physical properties and solid-state packing. researchgate.netrsc.org

The primary intermolecular interactions expected for Furan, 3,4-bis(trifluoromethyl)- are:

C-H···F Hydrogen Bonds: Weak hydrogen bonds can form between the C-H bonds of the furan ring and the highly electronegative fluorine atoms of the -CF₃ groups on neighboring molecules. researchgate.netresearchgate.net

C-H···O Hydrogen Bonds: The oxygen atom in the furan ring can act as a hydrogen bond acceptor for C-H donors from adjacent molecules. researchgate.net

Halogen Bonding: The fluorine atoms could potentially act as halogen bond acceptors, though this is less common for fluorine than for heavier halogens. nih.gov

π-π Stacking: The electron-deficient furan ring could engage in π-π stacking interactions with electron-rich aromatic systems.

Computational investigations on similar fluorinated molecules and furan derivatives have shown that these weak interactions, particularly those involving fluorine, play a significant role in determining the crystal packing. researchgate.netrsc.orgresearchgate.net There are no significant intramolecular interactions expected, aside from the steric repulsion between the adjacent -CF₃ groups.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. nih.gov The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govirjweb.com

For Furan, 3,4-bis(trifluoromethyl)-, the two potent electron-withdrawing -CF₃ groups are expected to have a significant impact on the frontier orbitals.

HOMO Energy: The -CF₃ groups will substantially lower the energy of the HOMO, which is associated with the π-system of the furan ring. A lower HOMO energy indicates that the molecule is less willing to donate electrons, making it more resistant to oxidation.

LUMO Energy: Similarly, the LUMO energy will also be stabilized (lowered). A low-lying LUMO indicates a greater ability to accept electrons, making the molecule more susceptible to reduction and a better electron acceptor in charge-transfer interactions.

HOMO-LUMO Gap (ΔE): The presence of the fluorinated groups is predicted to result in a relatively large HOMO-LUMO gap. nih.gov A large gap correlates with high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org

DFT calculations provide precise energy values for these orbitals and visualize their distribution. researchgate.net For this molecule, the HOMO is expected to be localized primarily on the furan ring, while the LUMO would likely have significant contributions from both the π-system of the ring and the σ-orbitals of the C-F bonds.

Table 2: Predicted Frontier Orbital Characteristics for Furan, 3,4-bis(trifluoromethyl)- (Note: This table is based on theoretical expectations from MO theory and DFT studies on related fluorinated compounds.)

OrbitalPredicted Energy LevelImplication for Reactivity
HOMOLowLow propensity for electron donation (low basicity/nucleophilicity). Resistant to oxidation.
LUMOLowHigh propensity for electron acceptance (high electrophilicity). Susceptible to reduction.
HOMO-LUMO GapLargeHigh kinetic stability, low overall reactivity. nih.gov

Prediction of Molecular Properties (e.g., Polarizability and Hyperpolarizabilities)

DFT calculations can be used to predict how the electron cloud of a molecule responds to an external electric field, a property described by polarizability (α) and hyperpolarizabilities (β, γ). These properties are crucial for the development of new nonlinear optical (NLO) materials. nih.gov

Quantum Chemical Solid-State TDDFT-ECD Calculations for Chiral Systems

This section is not applicable. Furan, 3,4-bis(trifluoromethyl)- is an achiral molecule as it possesses a plane of symmetry. Time-Dependent Density Functional Theory (TDDFT) coupled with Electronic Circular Dichroism (ECD) is a computational method specifically used to predict the chiroptical properties of chiral molecules. Therefore, performing TDDFT-ECD calculations on an achiral compound in isolation is not a relevant or meaningful analysis.

Synthetic Utility and Applications in Complex Organic Synthesis

Role as Synthons for Introducing Trifluoromethyl Groups into Aromatic and Heteroaromatic Systems

The incorporation of trifluoromethyl (-CF3) groups into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making trifluoromethylated compounds highly sought after in pharmaceutical and agrochemical research. nih.govbeilstein-journals.org Furan (B31954), 3,4-bis(trifluoromethyl)- can act as a synthon, a synthetic equivalent, for the introduction of these trifluoromethyl groups into various molecular frameworks.

While direct trifluoromethylation methods exist, they can sometimes lack efficiency or require harsh conditions. nih.gov The use of building blocks like 3,4-bis(trifluoromethyl)furan provides an alternative and often more controlled approach. The furan ring itself can be considered a versatile scaffold that can be chemically manipulated or incorporated into larger systems, carrying the two trifluoromethyl groups along with it. For instance, the furan moiety can undergo cycloaddition reactions or be cleaved to reveal a 1,4-dicarbonyl compound, effectively transferring the bis(trifluoromethyl) motif to a new molecular environment. acs.org

The high electronegativity of the fluorine atoms in the trifluoromethyl groups influences the reactivity of the furan ring, making it susceptible to certain transformations that might not be as facile with unsubstituted furan. nih.gov This altered reactivity can be harnessed to construct more complex fluorinated aromatic and heteroaromatic systems.

Precursors for Diverse Fluorinated Heterocyclic Compounds

Furan, 3,4-bis(trifluoromethyl)- is a key starting material for the synthesis of a wide array of other fluorinated heterocyclic compounds. nih.govresearchgate.net The furan ring can be viewed as a latent 1,4-dicarbonyl compound, which can be unmasked under specific reaction conditions, such as hydrolytic ring cleavage. acs.org This strategy provides access to acyclic precursors that can then be cyclized with various reagents to form different heterocyclic rings.

The presence of the two electron-withdrawing trifluoromethyl groups significantly influences the stability and reactivity of the furan ring. nih.gov This allows for selective transformations that can lead to the formation of various other heterocyclic systems. For example, reactions involving nucleophilic attack on the furan ring or its derivatives can lead to ring-opening and subsequent recyclization to form new heterocyclic structures.

The versatility of 3,4-bis(trifluoromethyl)furan as a precursor is demonstrated by its use in the synthesis of various fluorinated heterocycles, including but not limited to, pyrazoles, oxadiazoles, and pyrimidines. nih.govdntb.gov.ua This highlights its importance as a foundational building block in fluorine chemistry.

Application in the Synthesis of Specific Fluorinated Derivatives

The utility of furan, 3,4-bis(trifluoromethyl)- extends to the targeted synthesis of specific classes of fluorinated molecules with potential applications in various fields.

Furan-2(5H)-ones are a class of heterocyclic compounds with a five-membered ring containing an oxygen atom and a ketone group. Derivatives of this scaffold are found in numerous natural products and exhibit a range of biological activities. nih.gov The synthesis of functionalized furan-2(5H)-ones can be achieved from various starting materials, including furans. organic-chemistry.orgresearchgate.net While specific examples detailing the direct conversion of 3,4-bis(trifluoromethyl)furan to furan-2(5H)-ones are not prevalent in the provided search results, the general transformation of furans to furanones is a known chemical process. For instance, oxidation of furans can lead to the formation of these lactone structures. The presence of the electron-withdrawing trifluoromethyl groups in 3,4-bis(trifluoromethyl)furan would likely influence the conditions required for such an oxidation.

The synthesis of fluorinated five- and six-membered heterocycles is of significant interest due to their prevalence in medicinal chemistry and materials science. nih.govdntb.gov.uanih.govnih.gov Furan, 3,4-bis(trifluoromethyl)- can serve as a precursor to these important classes of compounds.

Fluorinated Pyrazoles: Pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov The synthesis of trifluoromethyl-substituted pyrazoles can be achieved through the reaction of fluorinated 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov The ring-opening of 3,4-bis(trifluoromethyl)furan can generate a 1,4-dicarbonyl compound which, after appropriate functional group manipulation, can serve as a synthon for a 1,3-dicarbonyl precursor needed for pyrazole synthesis.

Fluorinated Oxadiazoles: Oxadiazoles are another important class of heterocycles with diverse applications. dntb.gov.uaresearchgate.net The synthesis of fluorinated 1,3,4-oxadiazoles can be accomplished through various methods, including the cyclization of diacylhydrazines or the rearrangement of other heterocyclic systems. dntb.gov.ua While a direct conversion from 3,4-bis(trifluoromethyl)furan is not explicitly detailed, the furan could be a starting point for creating the necessary acyclic precursors bearing the trifluoromethyl groups.

Fluorinated Pyrimidines: Pyrimidine-containing compounds are fundamental components of nucleic acids and are also found in many synthetic drugs. nih.govresearchgate.net The construction of fluorinated pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or amidine derivative. nih.gov As with pyrazoles, 3,4-bis(trifluoromethyl)furan can be a source for the required fluorinated 1,3-dicarbonyl synthon.

The following table summarizes the general synthetic strategies for these heterocycles, where "Furan, 3,4-bis(trifluoromethyl)-" acts as a potential starting material for the key fluorinated intermediate.

Target HeterocycleGeneral Synthetic ApproachPotential Role of Furan, 3,4-bis(trifluoromethyl)-
Fluorinated PyrazolesCondensation of a fluorinated 1,3-dicarbonyl compound with hydrazine. nih.govPrecursor to the required fluorinated 1,3-dicarbonyl synthon via ring-opening.
Fluorinated OxadiazolesCyclization of fluorinated diacylhydrazines or rearrangement of other heterocycles. dntb.gov.uaPotential starting material for the synthesis of fluorinated acyclic precursors.
Fluorinated PyrimidinesCondensation of a fluorinated 1,3-dicarbonyl compound with urea or amidine. nih.govPrecursor to the required fluorinated 1,3-dicarbonyl synthon via ring-opening.

The synthetic utility of 3,4-bis(trifluoromethyl)furan is not limited to the heterocycles mentioned above. It can also be employed in the synthesis of other complex fluorinated molecules, such as furanone oximes. Oximes of furan derivatives are valuable intermediates in organic synthesis and can be used to construct a variety of other heterocyclic systems. researchgate.net The synthesis of furanone oximes would typically involve the oximation of a corresponding furanone. Therefore, if 3,4-bis(trifluoromethyl)furan can be converted to a furanone derivative as discussed in section 7.3.1, subsequent reaction with hydroxylamine (B1172632) would yield the desired furanone oxime. These oximes can then be subjected to various reactions, such as rearrangements or cyclizations, to generate further molecular diversity.

Strategies for Incorporating the Bis(trifluoromethyl)furan Moiety into Larger Scaffolds

The direct incorporation of the 3,4-bis(trifluoromethyl)furan unit into larger and more complex molecular architectures is a key strategy for accessing novel fluorinated compounds. nih.gov Several synthetic approaches can be envisioned for this purpose.

One common method is through cross-coupling reactions . If the furan ring can be functionalized with a suitable handle, such as a halogen atom or a boronic acid/ester group, it can participate in well-established cross-coupling reactions like the Suzuki, Stille, or Heck reactions. This would allow for the direct attachment of the bis(trifluoromethyl)furan moiety to other aromatic, heteroaromatic, or aliphatic fragments.

Cycloaddition reactions , particularly the Diels-Alder reaction, represent another powerful strategy. Furan itself is a competent diene in [4+2] cycloadditions, and 3,4-bis(trifluoromethyl)furan would be expected to undergo similar reactions. acs.org This would allow for the construction of oxabicyclic systems, which can then be further elaborated. The electron-withdrawing nature of the trifluoromethyl groups would influence the reactivity of the furan as a diene.

Furthermore, the furan ring can be activated for nucleophilic aromatic substitution (SNAr) reactions, especially if additional electron-withdrawing groups are present or if the ring is part of a larger, more electron-deficient system. This would enable the introduction of various nucleophiles, thereby attaching the bis(trifluoromethyl)furan core to other molecular fragments.

Finally, the furan ring can be ring-opened to an acyclic 1,4-dicarbonyl compound, which can then participate in a variety of condensation reactions to build larger, more complex structures that still retain the bis(trifluoromethyl)ated carbon backbone. acs.org This strategy offers a high degree of flexibility in the design of the final molecular architecture.

The choice of strategy will depend on the desired target molecule and the compatibility of the reaction conditions with the other functional groups present in the reactants.

Q & A

Q. What are the recommended spectroscopic methods for characterizing 3,4-bis(trifluoromethyl)furan, and how do substituents influence spectral data?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, analogous compounds with trifluoromethyl groups exhibit distinct 19F^{19}\text{F} and 1H^{1}\text{H} NMR shifts due to electron-withdrawing effects. In a structurally similar furan derivative, 1H^{1}\text{H} NMR chemical shifts for protons adjacent to trifluoromethyl groups range from 5.02 to 6.31 ppm, while trifluoromethyl carbons show deshielding in 13C^{13}\text{C} NMR . Infrared (IR) spectroscopy can confirm carbonyl or ether linkages, and mass spectrometry (MS) aids in determining molecular weight and fragmentation patterns.

Q. How can researchers safely handle 3,4-bis(trifluoromethyl)furan in laboratory settings?

  • Methodology : Follow OSHA-recommended practices:
  • Use engineering controls (e.g., fume hoods) to minimize airborne exposure.
  • Employ personal protective equipment (PPE), including nitrile gloves and safety goggles.
  • Store in labeled, sealed containers away from oxidizing agents.
  • Implement emergency protocols (e.g., eye wash stations, showers) for accidental exposure .

Q. What synthetic routes are available for introducing trifluoromethyl groups onto furan cores?

  • Methodology : A common strategy involves nucleophilic substitution or cross-coupling reactions. For example, 3,4-bis(chloromethyl)furan reacts with trifluoromethylating agents like CF3_3SiMe3_3 under transition-metal catalysis. Alternatively, direct fluorination of pre-functionalized furans using SF4_4 or Ruppert-Prakash reagents (TMSCF3_3) can yield trifluoromethyl derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .

Advanced Research Questions

Q. How does the electronic structure of 3,4-bis(trifluoromethyl)furan influence its reactivity in polymer synthesis?

  • Methodology : The strong electron-withdrawing nature of trifluoromethyl groups lowers the furan ring’s electron density, enhancing its electrophilicity. This property is exploited in polyimide synthesis, where 3,4-bis(trifluoromethyl)furan-derived diamines react with dianhydrides (e.g., 4,4′-oxydiphthalic anhydride) via step-growth polymerization. The resulting polymers exhibit high thermal stability (Tg_g > 300°C) and low dielectric constants, critical for microelectronics .

Q. What strategies resolve contradictions in thermal stability data for trifluoromethyl-containing polyimides?

  • Methodology : Discrepancies in thermogravimetric analysis (TGA) data often arise from variations in molecular weight, crystallinity, or residual solvents. To address this:
  • Standardize polymerization conditions (e.g., stoichiometric ratios, imidization temperature).
  • Use differential scanning calorimetry (DSC) to confirm glass transition temperatures (Tg_g).
  • Compare with reference polymers synthesized from 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl, which show consistent Tg_g values of ~340°C .

Q. How can computational modeling predict the solvation behavior of 3,4-bis(trifluoromethyl)furan derivatives?

  • Methodology : Density Functional Theory (DFT) calculations can model solvation free energies (ΔGsolvΔG_{\text{solv}}) in solvents like water or chloroform. For example, studies on trifluoromethylphenylboronic acids reveal that electron-withdrawing groups reduce ΔGsolvΔG_{\text{solv}} in polar solvents by ~10 kcal/mol, guiding solvent selection for reactions or extractions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.